Pifusertib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

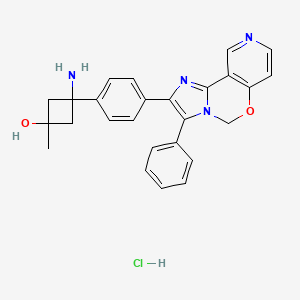

Properties

Molecular Formula |

C26H25ClN4O2 |

|---|---|

Molecular Weight |

461.0 g/mol |

IUPAC Name |

3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol;hydrochloride |

InChI |

InChI=1S/C26H24N4O2.ClH/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22;/h2-13,31H,14-16,27H2,1H3;1H |

InChI Key |

JPKYUPVHSPWRNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

TAS-117 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-117 hydrochloride, also known as Pifusertib, is a potent and selective oral allosteric pan-Akt inhibitor that has been investigated for the treatment of various solid tumors. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of TAS-117. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in oncology and signal transduction pathways.

Discovery of TAS-117 Hydrochloride

The discovery of TAS-117 emerged from the strategic pursuit of allosteric inhibitors of the Akt kinase, a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer. Unlike ATP-competitive inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket, allosteric inhibitors offer the potential for greater selectivity and a more favorable safety profile.

The development of TAS-117 likely involved a multi-pronged approach common in modern drug discovery:

-

High-Throughput Screening (HTS): A large chemical library was likely screened to identify initial "hit" compounds that demonstrated inhibitory activity against Akt.

-

Structure-Based Drug Design (SBDD): Following the identification of initial hits, computational modeling and X-ray crystallography would have been employed to understand the binding interactions between the compounds and the allosteric pocket of Akt. This information is crucial for guiding the subsequent optimization of the lead compounds.

-

Lead Optimization: A systematic medicinal chemistry effort would have been undertaken to synthesize analogs of the lead compounds. This iterative process aims to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the drug candidate. Key structure-activity relationships (SAR) would have been established to guide the design of molecules with enhanced efficacy and drug-like properties.

While the specific details of the lead discovery and optimization process for TAS-117 are proprietary to Taiho Pharmaceutical Co., Ltd., the general principles of targeting allosteric sites on kinases would have been central to its discovery.

Synthesis of TAS-117 Hydrochloride

The chemical name for TAS-117 is (1r,3r)-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1]oxazin-2-yl)phenyl)cyclobutan-1-ol. The hydrochloride salt is the form used in clinical development. While the specific, scaled-up manufacturing process for TAS-117 hydrochloride is proprietary, a plausible retrosynthetic analysis and forward synthesis based on its chemical structure can be proposed.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of TAS-117 would involve breaking the key bonds to simplify the molecule into readily available starting materials. The core imidazo[1,2-c]pyrido[1]oxazine heterocycle can be constructed from simpler precursors. The substituted cyclobutanol moiety can be synthesized separately and coupled to the heterocyclic core.

Proposed Synthetic Route:

The synthesis would likely involve a multi-step sequence. A key step would be the formation of the tricyclic imidazo[1,2-c]pyrido[1]oxazine core. This could be achieved through a condensation reaction involving a substituted aminopyridine and a suitable carbonyl compound. The phenyl group at the 3-position of the imidazo[1,2-c]pyrido[1]oxazine ring would likely be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.

The synthesis of the (1r,3r)-3-amino-1-methyl-3-(4-bromophenyl)cyclobutan-1-ol intermediate would be a critical part of the overall synthesis. This could be prepared from a commercially available cyclobutanone derivative through a series of stereoselective reactions to install the amino, methyl, and hydroxyl groups with the correct relative stereochemistry.

Finally, a palladium-catalyzed cross-coupling reaction between the brominated cyclobutanol intermediate and a suitable organometallic derivative of the imidazo[1,2-c]pyrido[1]oxazine core would furnish the final carbon skeleton of TAS-117. Conversion to the hydrochloride salt would be achieved by treatment with hydrochloric acid.

It is important to note that this is a proposed synthetic strategy, and the actual manufacturing process may differ significantly.

Mechanism of Action and Signaling Pathway

TAS-117 is a highly potent and selective, oral, allosteric pan-Akt inhibitor.[2] It targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[3] By binding to an allosteric site, TAS-117 induces a conformational change in the Akt protein, which prevents its phosphorylation and subsequent activation.[4] This leads to the inhibition of the downstream signaling cascade.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[5]

By inhibiting Akt, TAS-117 effectively blocks the downstream signaling of this pathway. This leads to the dephosphorylation of key Akt substrates, including:

-

mTORC1: A central regulator of cell growth and protein synthesis.

-

GSK3β: Involved in glycogen metabolism and cell survival.

-

PRAS40: A negative regulator of mTORC1.[6]

-

FOXO transcription factors: Regulators of apoptosis and cell cycle arrest.

The inhibition of these downstream effectors ultimately leads to decreased cancer cell proliferation and increased apoptosis.

Signaling Pathway Diagram:

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of TAS-117.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of TAS-117

| Target | IC50 (nM) |

| Akt1 | 4.8[3] |

| Akt2 | 1.6[3] |

| Akt3 | 44[3] |

Table 2: Summary of Clinical Trial Data for TAS-117

| Trial Phase | Cancer Type(s) | Dosing Regimen | Key Efficacy Results | Key Safety Findings |

| Phase I | Advanced Solid Tumors | 16 mg once daily or 24 mg (4 days on/3 days off) | 4 confirmed partial responses in the safety assessment phase.[6] | Manageable safety profile. Most common grade ≥3 adverse events were hyperglycemia and maculopapular rash.[6] |

| Phase II (K-BASKET) | Advanced Solid Tumors with PI3K/Akt mutations | 16 mg daily (GI cancers) or 24 mg (4 days on/3 days off) (non-GI cancers) | Overall Response Rate (ORR): 8%; Disease Control Rate (DCR): 23%; Median Progression-Free Survival (PFS): 1.4 months; Median Overall Survival (OS): 4.8 months.[5] | Most common grade 3/4 treatment-related adverse events were anorexia and hyperglycemia.[5] |

| Phase II | Advanced Solid Tumors with germline PTEN-inactivating mutations | Not specified in abstract | Study ongoing to evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and antitumor activity. | Not yet reported. |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-117 against the three Akt isoforms.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

GSK3α peptide substrate

-

ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

TAS-117 hydrochloride dissolved in DMSO

-

ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare a serial dilution of TAS-117 in DMSO.

-

In a 384-well plate, add the kinase buffer, the respective Akt enzyme, and the GSK3α peptide substrate.

-

Add the serially diluted TAS-117 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram:

Caption: A representative workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (Representative Protocol)

Objective: To assess the effect of TAS-117 on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., NCI-N87, KPL-4)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

TAS-117 hydrochloride dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of TAS-117 in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the serially diluted TAS-117 or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures the amount of ATP, which is an indicator of metabolically active cells.

-

The luminescence signal is measured using a plate reader.

-

The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Study (Representative Protocol)

Objective: To evaluate the antitumor efficacy of TAS-117 in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

Human cancer cell lines (e.g., NCI-N87, KPL-4)

-

Matrigel

-

TAS-117 hydrochloride formulated for oral administration

-

Vehicle control

Procedure:

-

Human cancer cells (e.g., 5 x 10⁶ cells) are suspended in a mixture of medium and Matrigel and subcutaneously injected into the flank of the immunodeficient mice.

-

Tumor growth is monitored regularly using calipers.

-

When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

TAS-117 is administered orally at various dose levels once daily for a specified duration. The control group receives the vehicle.

-

Tumor volume and body weight are measured at regular intervals.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The antitumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group. Tumor growth inhibition (TGI) is a common metric used.

-

For pharmacodynamic studies, tumor samples can be collected at different time points after drug administration to analyze the phosphorylation status of Akt and its downstream targets.

Experimental Workflow Diagram:

Caption: A general workflow for an in vivo xenograft study.

Conclusion

TAS-117 hydrochloride is a potent and selective allosteric pan-Akt inhibitor that has demonstrated promising antitumor activity in preclinical models and early-phase clinical trials. Its mechanism of action, which involves the specific inhibition of the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its development as a targeted cancer therapy. This technical guide has provided an in-depth overview of the discovery, synthesis, and preclinical characterization of TAS-117, offering valuable insights for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TAS-117 in various cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Criteria for Beneficial Disorder in Thermoelectric Solid Solutions [hero.epa.gov]

- 6. RU2016110096A3 - - Google Patents [patents.google.com]

Pifusertib Hydrochloride (CAS: 2930090-28-9): A Technical Guide for Researchers

For research use only. Not for use in humans.

Introduction

Pifusertib hydrochloride, also known as TAS-117, is a potent, selective, and orally active allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3][4][5] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high affinity.[1][3][4][5] this compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer.[2] The compound has been shown to induce apoptosis and autophagy, and to enhance endoplasmic reticulum (ER) stress, particularly in the context of multiple myeloma.[1][2][3][4][5] Preclinical studies have demonstrated its potential in various solid tumors, including breast, ovarian, gastric, and endometrial cancers.[6][7] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2930090-28-9 | [1] |

| Synonyms | TAS-117 hydrochloride | [1] |

| Molecular Formula | C₂₆H₂₅ClN₄O₂ | |

| Molecular Weight | 460.96 g/mol |

Quantitative Data

Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| Akt1 | 4.8 | [1][3][4][8] |

| Akt2 | 1.6 | [1][3][4][8] |

| Akt3 | 44 | [1][3][4][8] |

In Vitro Cellular Activity

| Cell Line(s) | Treatment Conditions | Observed Effect | Reference |

| Multiple Myeloma (MM) cells with high baseline p-Akt | 1 µM Pifusertib HCl for 6 hours | Blocked basal phosphorylation of Akt and downstream p-FKHR/FKHRL1. | [1][4][8] |

| MM cell lines (MM.1S, MM.1R, H929, KMS11) | 0-10 µM Pifusertib HCl for 72 hours | Induced significant growth inhibition in cells with high baseline p-Akt. | [8] |

| MM cells | 0.5, 1 µM Pifusertib HCl | Triggered G0/G1 arrest, apoptosis, autophagy, and ER stress response. | [1] |

In Vivo Efficacy

| Animal Model | Dosing Regimen | Outcome | Reference |

| Murine xenograft models of human MM | 12-16 mg/kg, p.o., daily for 5 days a week for 21 days | Significantly inhibited tumor growth. | [1][4] |

| Patients with advanced solid tumors (Phase 2) | 16 mg daily (GI cancers) or 24 mg on a 4 days on/3 days off schedule (non-GI tumors) | Limited antitumor activity with a manageable toxicity profile. | [6][9] |

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound functions as an allosteric inhibitor of Akt. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to various cellular responses. Pifusertib, by binding to an allosteric site on Akt, prevents its conformational activation, thereby inhibiting the downstream signaling cascade. This leads to the induction of apoptosis and autophagy, and sensitizes cancer cells to other therapeutic agents.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: General workflow for a cell viability assay.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., MM.1S, KPL-4)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO).

-

Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator.

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

Western Blot for Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt and its downstream targets.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-FKHR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound (e.g., 1 µM) for the desired time (e.g., 6 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with this compound (e.g., 0.5, 1 µM) for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-fluorophore and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Autophagy Assay (LC3-II Detection by Western Blot)

An increase in the conversion of LC3-I to the lipidated form, LC3-II, is a marker of autophagosome formation.

Procedure: This assay is performed similarly to the Western Blot protocol for Akt phosphorylation, with the following key differences:

-

Primary Antibody: Use a primary antibody specific for LC3.

-

Analysis: Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy. It is also recommended to use lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.

Conclusion

This compound is a promising anti-cancer agent that targets the Akt signaling pathway. Its potent and selective inhibitory activity makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This guide provides essential technical information to aid researchers in their investigation of this compound and its biological effects. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from its use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (TAS-117 hydrochloride) | Allosteric Akt 抑制剂 | CAS 2930090-28-9 | 美国InvivoChem [invivochem.cn]

- 9. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of TAS-117 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-117 hydrochloride, also known as Vicencatinib or S-557463, is a potent and selective, orally bioavailable, allosteric inhibitor of the three AKT isoforms (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By targeting a key node in this pathway, TAS-117 has demonstrated significant anti-tumor activity in a variety of preclinical models, both as a single agent and in combination with other anti-cancer therapies. This technical guide provides a comprehensive overview of the preclinical data for TAS-117, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, to support its continued investigation and development.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancer. Hyperactivation of this pathway, through mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation, survival, and resistance to therapy. AKT, a serine/threonine kinase, is a central mediator in this pathway. Three highly homologous isoforms of AKT (AKT1, AKT2, and AKT3) have been identified, and their differential expression and activation can influence tumor progression in a context-dependent manner.

TAS-117 is a novel, non-ATP competitive, allosteric inhibitor of all three AKT isoforms. Its unique mechanism of action offers the potential for high selectivity and a favorable safety profile compared to ATP-competitive inhibitors. This document summarizes the key preclinical findings that form the basis for the clinical development of TAS-117.

Mechanism of Action

TAS-117 functions as an allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its activation and subsequent phosphorylation of downstream substrates. This mode of inhibition can lead to greater selectivity for AKT over other kinases.

The inhibitory activity of TAS-117 has been quantified against the three AKT isoforms, demonstrating high potency, particularly against AKT1 and AKT2.

Table 1: In Vitro Inhibitory Activity of TAS-117 against AKT Isoforms

| Target | IC50 (nM) |

| AKT1 | 4.8 ± 0.76 |

| AKT2 | 1.6 ± 0.31 |

| AKT3 | 44 ± 10 |

IC50 values represent the concentration of TAS-117 required to inhibit 50% of the kinase activity in vitro.

The inhibition of AKT by TAS-117 leads to the downstream suppression of the PI3K/AKT/mTOR signaling pathway. This is evidenced by the reduced phosphorylation of key downstream effectors such as PRAS40, a direct substrate of AKT.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of TAS-117.

In Vitro Anti-proliferative Activity

TAS-117 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. This activity is particularly pronounced in cell lines with known alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss. While specific IC50 values for a comprehensive panel of cell lines are not publicly available, studies have consistently reported strong growth inhibition in cell lines derived from breast, ovarian, gastric, endometrial, and multiple myeloma cancers.

In Vivo Anti-tumor Efficacy

The anti-tumor activity of TAS-117 has been evaluated in various mouse xenograft models. Oral administration of TAS-117 has been shown to cause significant, dose-dependent tumor growth inhibition in models of human gastric and breast cancer.

Table 2: Summary of In Vivo Efficacy of TAS-117 in Xenograft Models

| Tumor Model | Genetic Alteration(s) | Dosing Regimen (mg/kg, p.o.) | Tumor Growth Inhibition (%) |

| NCI-N87 (Gastric) | HER2 amplification | 2-24 | Marked Inhibition |

| KPL-4 (Breast) | HER2 amplification, PIK3CA mutation | 2-24 | Marked Inhibition |

Detailed quantitative data on tumor growth inhibition (e.g., T/C ratios, tumor volume measurements over time) are not consistently reported in the public domain. "Marked Inhibition" indicates a significant anti-tumor effect as described in the source literature.

Figure 2: General experimental workflow for in vivo xenograft studies.

Combination Therapy

Preclinical studies have explored the potential of TAS-117 in combination with other anti-cancer agents. Synergistic or additive effects have been observed when TAS-117 is combined with various chemotherapeutic agents and targeted therapies. For instance, in vitro and in vivo studies have shown that TAS-117 enhances the anti-tumor activity of taxanes, such as paclitaxel. The combination of TAS-117 with other agents targeting the PI3K/AKT/mTOR pathway, such as mTOR inhibitors, has also shown promise.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that TAS-117 is orally bioavailable. While specific parameters such as Cmax, AUC, and half-life in preclinical models are not extensively detailed in publicly available literature, the observed in vivo efficacy at well-tolerated doses suggests that therapeutically relevant concentrations are achieved.

Experimental Protocols

Detailed, specific experimental protocols for the preclinical studies of TAS-117 are not fully available in the public domain. However, based on standard laboratory practices, the following methodologies are likely to have been employed.

In Vitro Kinase Assay

-

Objective: To determine the IC50 of TAS-117 against AKT isoforms.

-

Methodology: Recombinant human AKT1, AKT2, and AKT3 enzymes would be incubated with a specific substrate and ATP in the presence of varying concentrations of TAS-117. The kinase activity would be measured by quantifying the amount of phosphorylated substrate, typically using a radiometric assay (e.g., ³²P-ATP) or a non-radioactive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay. IC50 values would be calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of TAS-117 on cancer cell lines.

-

Methodology: Cancer cell lines would be seeded in 96-well plates and allowed to adhere overnight. The cells would then be treated with a range of concentrations of TAS-117 for a specified period (e.g., 72 hours). Cell viability would be assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo®). The results would be used to generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition) or IC50 values.

Western Blotting

-

Objective: To evaluate the effect of TAS-117 on the phosphorylation of downstream targets in the AKT signaling pathway.

-

Methodology: Cancer cells would be treated with TAS-117 for a specified time. Whole-cell lysates would be prepared, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membranes would be blocked and then incubated with primary antibodies specific for phosphorylated and total AKT, PRAS40, and other relevant downstream targets. After incubation with appropriate secondary antibodies, the protein bands would be visualized using a chemiluminescence detection system.

Figure 3: A generalized workflow for Western blot analysis.

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of TAS-117 in a living organism.

-

Methodology: Human cancer cells (e.g., NCI-N87, KPL-4) would be subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice). Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice would be randomized into treatment and control groups. TAS-117 would be administered orally at various doses, typically once daily. Tumor volumes would be measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target modulation.

Conclusion

The preclinical data for TAS-117 hydrochloride strongly support its development as a targeted therapy for cancers with aberrant PI3K/AKT/mTOR pathway signaling. Its potent and selective allosteric inhibition of all three AKT isoforms translates into significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. Furthermore, its potential for synergistic effects in combination with other anti-cancer agents highlights its promise for future clinical applications. Further investigation is warranted to identify predictive biomarkers to select patients most likely to benefit from TAS-117 therapy and to explore its full potential in various cancer types.

Pifusertib Hydrochloride: A Technical Guide for Researchers

Pifusertib hydrochloride, also known as TAS-117, is a potent and selective, orally active allosteric inhibitor of the serine/threonine kinase Akt.[1][2][3][4] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for research and development professionals.

Chemical Structure and Properties

This compound is a heterocyclic organic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Synonyms | TAS-117 hydrochloride | [1][5] |

| Molecular Formula | C26H25ClN4O2 | [2] |

| Molecular Weight | 460.96 g/mol | [2][5] |

| CAS Number | 2930090-28-9 | [2] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO. In 10% DMSO >> 90% (20% SBE-β-CD in saline), solubility is ≥ 2.08 mg/mL. In 10% DMSO >> 90% corn oil, solubility is ≥ 2.08 mg/mL. | [2][5] |

| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2][5] |

Mechanism of Action

This compound is an allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding to a pocket outside of the ATP-binding site, it locks the kinase in an inactive conformation, thereby preventing its phosphorylation and activation. This inhibition of Akt signaling leads to downstream effects including the induction of apoptosis and autophagy.[1][2][3][4]

The primary signaling pathway affected by this compound is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][6]

Caption: Pifusertib inhibits Akt, leading to apoptosis, autophagy, and G0/G1 cell cycle arrest.

Biological Activity and Quantitative Data

This compound demonstrates potent inhibitory activity against Akt isoforms and has been evaluated in various cancer cell lines and in vivo models.

| Parameter | Value | Cell Line/Model | Source |

| IC50 (Akt1) | 4.8 nM | N/A | [1][2][3] |

| IC50 (Akt2) | 1.6 nM | N/A | [1][2][3] |

| IC50 (Akt3) | 44 nM | N/A | [1][2][3] |

| In Vitro Cytotoxicity | 0-10 μM (72 hours) | Multiple Myeloma (MM) cells | [1][2] |

| In Vivo Efficacy | 12-16 mg/kg (p.o., daily for 5 days a week, 21 days) | Murine xenograft models of human MM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility of results.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Cell Lines: Multiple Myeloma (MM) cell lines.[2]

-

Reagents: this compound, cell culture medium, and a viability assay reagent (e.g., MTT, CellTiter-Glo).

-

Protocol:

-

Seed MM cells in 96-well plates at a predetermined density.

-

After allowing the cells to adhere, treat them with a serial dilution of this compound (e.g., 0-10 μM).[2]

-

Incubate the plates for 72 hours.[2]

-

Add the viability assay reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the phosphorylation of Akt and its downstream targets.

-

Cell Lines: MM.1S, MM.1R, H929, and KMS11 cells.[2]

-

Reagents: this compound, lysis buffer, primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-FKHR/FKHRL1), and secondary antibodies.

-

Protocol:

-

Treat cells with this compound (e.g., 1 μM) for a specified time (e.g., 6 hours).[1][2]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

-

Experimental Workflow

A typical workflow for the preclinical evaluation of this compound is outlined below.

Caption: A general workflow for the preclinical assessment of this compound.

Clinical Development

This compound has been investigated in clinical trials for patients with advanced solid tumors.[7] These studies aim to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and antitumor activity.[7] The rationale for its clinical investigation often stems from the observation that the PI3K/Akt pathway is frequently dysregulated in various cancers, including multiple myeloma.[6]

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pifusertib Hydrochloride (TAS-117)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifusertib hydrochloride, also known as TAS-117, is a potent and selective, orally active, allosteric inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). By targeting a key node in the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers, Pifusertib has demonstrated potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Pifusertib, compiled from preclinical and clinical studies. It includes a summary of its mechanism of action, quantitative data on its activity, and available details on the experimental protocols used in its evaluation.

Mechanism of Action

Pifusertib is a non-ATP competitive, allosteric inhibitor of AKT. This specific mechanism of action allows for high selectivity for AKT kinases, potentially reducing off-target effects that can be associated with ATP-competitive inhibitors. By binding to a pocket on the AKT enzyme outside of the active site, Pifusertib locks the kinase in an inactive conformation, preventing the phosphorylation of its downstream substrates. This inhibition leads to the induction of apoptosis and autophagy in cancer cells.[1]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Pifusertib's point of intervention is central to this pathway.

Pharmacodynamics

The pharmacodynamic activity of Pifusertib has been assessed both in vitro and in clinical studies, primarily through the measurement of its inhibitory effect on AKT and the proliferation of cancer cells.

In Vitro Activity

Pifusertib has demonstrated potent inhibitory activity against the three isoforms of AKT.

| Target | IC50 (nM) |

| AKT1 | 4.8 |

| AKT2 | 1.6 |

| AKT3 | 44 |

| Data from MedChemExpress. |

Pifusertib has been shown to inhibit the proliferation of various human cancer cell lines in vitro, including those derived from breast, endometrial, lung, and ovarian cancers.[2] In multiple myeloma (MM) cells with high baseline levels of phosphorylated AKT (p-AKT), Pifusertib selectively induces cytotoxicity.

Clinical Pharmacodynamics

In a first-in-human Phase I study, the pharmacodynamic effects of Pifusertib were evaluated in patients with advanced solid tumors. A reduction in the phosphorylation of PRAS40 (proline-rich AKT substrate of 40 kDa), a direct substrate of AKT, was observed, confirming target engagement in vivo.[3]

Pharmacokinetics

Preclinical Pharmacokinetics

Clinical Pharmacokinetics

A Phase I study in patients with advanced solid tumors provided initial insights into the clinical pharmacokinetics of Pifusertib. The pharmacokinetics were found to be dose-proportional within the tested dose range of 8 to 32 mg/day.[3]

Table 2: Summary of Clinical Pharmacokinetic Observations

| Parameter | Observation | Source |

| Dose Proportionality | Pharmacokinetics were dose-proportional in the 8 to 32 mg/day range. | [3] |

| Dosing Regimen | Both once-daily and intermittent (4 days on/3 days off) schedules have been evaluated. | [3] |

Note: Detailed quantitative parameters such as Cmax, Tmax, AUC, and half-life from the Phase I study are not publicly available in tabular format.

Experimental Protocols

Detailed experimental protocols for the key studies cited are not fully available in the public literature. However, based on the descriptions in the publications, the following outlines the likely methodologies employed.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the 50% inhibitory concentration (IC50) of Pifusertib against AKT isoforms.

Methodology:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes are used.

-

A suitable substrate (e.g., a peptide with an AKT recognition motif) and ATP are prepared in a kinase buffer.

-

Pifusertib is serially diluted to a range of concentrations.

-

The enzyme, substrate, ATP, and Pifusertib are incubated together in microplate wells.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

-

The percentage of inhibition at each concentration of Pifusertib is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Cell Proliferation Assay (General Protocol)

Objective: To assess the effect of Pifusertib on the proliferation of cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., multiple myeloma lines with varying p-AKT levels) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of Pifusertib or a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability or proliferation is assessed using a colorimetric or luminescent assay, such as the MTS assay or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell growth) can be calculated.

In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of Pifusertib in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Human cancer cells (e.g., NCI-N87 gastric cancer or KPL-4 breast cancer cell lines) are injected subcutaneously into the flank of the mice.[3]

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into treatment and control groups.

-

Pifusertib is administered orally at various doses and schedules (e.g., daily).[3] The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width2)/2).

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors may be excised and weighed, and further analysis (e.g., western blotting for pharmacodynamic markers) can be performed.

Clinical Pharmacodynamic Assay (pPRAS40 Measurement)

Objective: To measure the inhibition of AKT signaling in patients treated with Pifusertib.

Methodology:

-

Tumor biopsies or surrogate tissue samples are collected from patients at baseline and after treatment with Pifusertib.

-

The tissue samples are processed to extract proteins.

-

The total and phosphorylated levels of PRAS40 are measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

The ratio of phosphorylated PRAS40 to total PRAS40 is calculated and compared between the pre- and post-treatment samples to assess the degree of target inhibition.

Conclusion

This compound is a potent, selective, and orally active allosteric AKT inhibitor with a clear mechanism of action and demonstrated pharmacodynamic effects in both preclinical models and clinical settings. The available pharmacokinetic data from a Phase I trial indicate dose-proportionality, though more detailed parameters are not yet publicly available. Further research and publication of data from ongoing and completed clinical trials will provide a more comprehensive understanding of the pharmacokinetic and pharmacodynamic profile of Pifusertib and its potential as a targeted therapy for cancers with aberrant PI3K/AKT pathway signaling.

References

- 1. A phase II study of TAS-117 in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

TAS-117 Hydrochloride: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-117 hydrochloride, also known as Pifusertib, is a potent and selective, orally active allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] It demonstrates high affinity for all three Akt isoforms, with IC50 values of 4.8 nM for Akt1, 1.6 nM for Akt2, and 44 nM for Akt3.[1][2][3][4] As a non-ATP competitive inhibitor, TAS-117 offers a distinct mechanism for modulating the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell proliferation, survival, and metabolism that is often dysregulated in cancer.[5] These application notes provide detailed protocols for the in vitro use of TAS-117 hydrochloride to aid in the investigation of its therapeutic potential.

Mechanism of Action

TAS-117 functions as an allosteric inhibitor of Akt, meaning it binds to a site distinct from the ATP-binding pocket. This binding prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of downstream Akt substrates. Key downstream targets affected by TAS-117 include PRAS40 and the Forkhead box O (FOXO) transcription factors (FKHR/FKHRL1). Inhibition of Akt signaling by TAS-117 has been shown to induce apoptosis and autophagy in cancer cells.[1][2][3] The PI3K/Akt/mTOR signaling pathway and the inhibitory action of TAS-117 are depicted in the diagram below.

Data Presentation

In Vitro Efficacy of TAS-117 Hydrochloride

TAS-117 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for TAS-117 in various cancer cell lines are summarized in the table below. It is noteworthy that TAS-117 shows significant growth inhibition in multiple myeloma (MM) cell lines with high baseline levels of phosphorylated Akt (p-Akt), while cell lines with low baseline p-Akt are less sensitive.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H929 | Multiple Myeloma | 0.23 |

| OPM2 | Multiple Myeloma | 0.28 |

| RPMI-8226 | Multiple Myeloma | 0.35 |

| U266 | Multiple Myeloma | 0.41 |

| MM.1S | Multiple Myeloma | 0.53 |

| INA-6 | Multiple Myeloma | >10 |

| ANBL-6 | Multiple Myeloma | >10 |

Table 1: In vitro cytotoxicity of TAS-117 against human multiple myeloma cell lines. Data derived from Mimura N, et al. Cancer Res. 2014;74(16):4458-4469.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay) to Determine IC50

This protocol outlines the use of a colorimetric MTS assay to determine the IC50 of TAS-117 in cancer cell lines. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, allowing for the quantification of cell viability.

Materials:

-

TAS-117 hydrochloride

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of TAS-117 hydrochloride in DMSO.

-

Perform serial dilutions of the TAS-117 stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. It is recommended to perform a two-fold or three-fold dilution series. Include a vehicle control (DMSO at the same final concentration as in the highest TAS-117 treatment).

-

Remove the medium from the wells and add 100 µL of the prepared TAS-117 dilutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of TAS-117.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol describes the use of Western blotting to assess the effect of TAS-117 on the phosphorylation of Akt and its downstream targets.

Materials:

-

TAS-117 hydrochloride

-

Cancer cell line of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, anti-phospho-FKHR/FKHRL1 (Thr24/32), anti-total FKHR/FKHRL1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with TAS-117 at the desired concentration (e.g., 1 µM) for a specified time (e.g., 6 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Troubleshooting

-

Low TAS-117 Activity: Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium is not toxic to the cells (typically ≤ 0.5%). Confirm that the chosen cell line has an active PI3K/Akt pathway.

-

High Background in Western Blots: Optimize blocking conditions (time, blocking agent). Ensure adequate washing steps. Use high-quality antibodies at the recommended dilutions.

-

Variability in IC50 Values: Ensure consistent cell seeding density and cell health. Maintain precise timing for compound addition and assay readout.

Conclusion

TAS-117 hydrochloride is a valuable research tool for investigating the role of the PI3K/Akt/mTOR pathway in cancer and other diseases. The protocols provided here offer a framework for conducting in vitro studies to assess its efficacy and mechanism of action. Careful experimental design and execution are crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Pifusertib Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Pifusertib hydrochloride in Dimethyl Sulfoxide (DMSO) for various in vitro experimental applications. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results.

Product Information

This compound (also known as TAS-117 hydrochloride) is a potent, selective, and orally active allosteric inhibitor of Akt (Protein Kinase B).[1][2] It demonstrates inhibitory activity against all three Akt isoforms (Akt1, Akt2, and Akt3). By inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, this compound can induce apoptosis and autophagy, making it a subject of interest in cancer research.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility and Molecular Properties

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₅ClN₄O₂ | [1] |

| Molecular Weight | 460.96 g/mol | [1] |

| Solubility in DMSO | 62.5 mg/mL (135.59 mM) | [1][3] |

| Appearance | White to yellow solid | [1] |

Note: To achieve the indicated solubility in DMSO, the use of ultrasonication and gentle warming (up to 60°C) is recommended. It is also advised to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can affect solubility.[1][3]

Table 2: IC₅₀ Values

| Target | IC₅₀ | Reference |

| Akt1 | 4.8 nM | [1][2][3] |

| Akt2 | 1.6 nM | [1][2][3] |

| Akt3 | 44 nM | [1][2][3] |

Table 3: Storage and Stability of Stock Solutions in DMSO

| Storage Temperature | Stability | Recommendations | Reference |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed, moisture-free container. | [1][6] |

| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed, moisture-free container. | [1][6] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

Protocol:

-

Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.61 mg of the compound (Molecular Weight = 460.96 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.61 mg of this compound.

-

Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be used to aid dissolution.[1][3] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]

Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

-

To prevent precipitation of the compound in the aqueous cell culture medium, it is recommended to perform serial dilutions in DMSO before the final dilution into the medium.[7]

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol (Example: Preparing a 1 µM working solution from a 10 mM stock):

-

Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM solution.

-

Final Dilution (in Culture Medium): Add the appropriate volume of the intermediate DMSO solution to the pre-warmed cell culture medium. To achieve a final concentration of 1 µM, you would add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium (a 1:100 dilution). This results in a final DMSO concentration of 0.1%.

-

Mixing and Application: Gently mix the final working solution and immediately add it to your cells.

Visualizations

This compound Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

Application Note: Monitoring Pifusertib Efficacy through Western Blot Analysis of Phospho-Akt (Ser473)

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, survival, growth, and metabolism.[1][2][3] Hyperactivation of this pathway, often due to mutations in PIK3CA or the loss of the tumor suppressor PTEN, is a common oncogenic driver in a multitude of human cancers.[1][4][5] Akt (also known as Protein Kinase B) is a central node in this pathway. For its full activation, Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[1][5][6] Once activated, phospho-Akt (p-Akt) modulates numerous downstream targets to promote cell survival and proliferation.[3][6]

Pifusertib (TAS-117) is a potent and selective, orally active allosteric inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[7] By inhibiting Akt phosphorylation, Pifusertib effectively downregulates the signaling cascade, leading to reduced tumor cell growth and survival.[8] Consequently, accurately measuring the phosphorylation status of Akt is a primary pharmacodynamic biomarker for assessing the biological activity and efficacy of Pifusertib.

This application note provides a detailed protocol for performing a Western blot analysis to quantify the levels of phosphorylated Akt at Serine 473 (p-Akt Ser473) relative to total Akt in cancer cell lines following treatment with Pifusertib.

Pifusertib and the PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling cascade and identifies the specific point of inhibition by Pifusertib.

Quantitative Data Analysis

Cancer cells (e.g., MM.1S multiple myeloma cells) were treated with increasing concentrations of Pifusertib for 6 hours.[7] Cell lysates were subjected to Western blot analysis for p-Akt (Ser473) and Total Akt. Band intensities were quantified using densitometry. The data presented below are representative of the expected outcome, demonstrating a dose-dependent inhibition of Akt phosphorylation.

| Pifusertib Conc. (nM) | p-Akt (Ser473) Intensity | Total Akt Intensity | p-Akt / Total Akt Ratio | % Inhibition of p-Akt |

| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |

| 10 | 0.81 | 1.01 | 0.80 | 18% |

| 50 | 0.54 | 0.99 | 0.55 | 44% |

| 100 | 0.29 | 1.03 | 0.28 | 71% |

| 500 | 0.08 | 0.98 | 0.08 | 92% |

| 1000 | 0.04 | 1.00 | 0.04 | 96% |

Table 1: Representative quantitative data from Western blot analysis. Densitometry values are normalized to the vehicle control. The results show a significant, dose-dependent decrease in the p-Akt/Total Akt ratio upon Pifusertib treatment.

Detailed Protocol for Western Blot Analysis

This protocol details the steps for assessing p-Akt levels in cultured cells treated with Pifusertib.

Experimental Workflow Overview

References

- 1. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PhosphoPlus® Akt (Ser473) Antibody Kit | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

Application Notes and Protocols for Pifusertib Hydrochloride in Combination Therapy with Bortezomib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifusertib hydrochloride (TAS-117) is a potent and selective, orally active allosteric inhibitor of Akt (protein kinase B), with inhibitory concentrations (IC50) of 4.8, 1.6, and 44 nM for Akt1, Akt2, and Akt3, respectively.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers, including multiple myeloma (MM).[3][4] Pifusertib has demonstrated significant anti-myeloma activity, particularly in cells with high baseline levels of phosphorylated Akt (p-Akt).[1][3] It induces G0/G1 cell cycle arrest, apoptosis, and autophagy.[1]

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that reversibly binds to the chymotrypsin-like subunit of the 26S proteasome.[5][6] This inhibition disrupts the degradation of intracellular proteins, leading to cell cycle arrest, apoptosis, and the suppression of pro-survival signaling pathways such as NF-κB.[6][7][8] Bortezomib is an established therapeutic agent for multiple myeloma and mantle cell lymphoma.[7][9]

The combination of this compound and Bortezomib represents a promising therapeutic strategy. Pifusertib can enhance the cytotoxic effects of Bortezomib by augmenting endoplasmic reticulum (ER) stress and subsequent apoptosis.[1] Bortezomib treatment can lead to an increase in p-Akt, a pro-survival signal that may limit its efficacy; Pifusertib can counteract this by directly inhibiting Akt phosphorylation.[1] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this combination therapy in preclinical cancer models.

Data Presentation

In Vitro Efficacy of this compound and Bortezomib

| Cell Line | Treatment | Concentration | Time (hours) | Effect | Reference |

| Multiple Myeloma (MM) cells with high baseline p-Akt | Pifusertib | 0-10 µM | 72 | Induces cytotoxicity | [1] |

| MM cells with high baseline p-Akt | Pifusertib | 1 µM | 6 | Blocks basal phosphorylation of Akt and downstream p-FKHR/FKHRL1 | [1] |

| Multiple Myeloma (MM.1S) | Pifusertib + Bortezomib | Not Specified | Not Specified | Pifusertib enhances Bortezomib-induced cytotoxicity, associated with increased CHOP and PARP cleavage | [1] |

| Multiple Myeloma (MM.1S, U266, RPMI-8226, INA-6, OPM-2, Dox-40, MM.1R) | NPI-0052 + Bortezomib | Low doses (e.g., 5 nM NPI-0052, 3 nM Bortezomib) | 24 | Synergistic decrease in cell viability (Combination Index < 1) | [5] |

| Multiple Myeloma (RPMI 8226) | Pinostilbene + Bortezomib | 5 µM PIN + 5 nM BTZ | 24, 48, 72 | Significantly increased cytotoxicity compared to Bortezomib alone | [10] |

In Vivo Efficacy of this compound and Bortezomib

| Animal Model | Cancer Type | Treatment | Dosage and Schedule | Outcome | Reference |

| Murine xenograft model (human MM.1S cells) | Multiple Myeloma | Pifusertib | 12-16 mg/kg; p.o.; daily for 5 days a week, 21 days | Significantly reduced tumor growth versus vehicle control | [1] |

| Murine xenograft model (human MM.1S cells) | Multiple Myeloma | Pifusertib + Bortezomib | Not Specified | Pifusertib enhances Bortezomib-induced MM cytotoxicity | [1] |

| Human plasmacytoma xenograft mouse model | Multiple Myeloma | NPI-0052 + Bortezomib | Low doses (e.g., 0.025 mg/kg NPI-0052 + 0.25 mg/kg Bortezomib) | Synergistic inhibition of tumor growth | [5] |

Signaling Pathways

The combination of Pifusertib and Bortezomib leverages a multi-pronged attack on cancer cell survival pathways. Pifusertib directly inhibits the PI3K/Akt pathway, a central node in cell growth and proliferation. Bortezomib, by inhibiting the proteasome, causes an accumulation of misfolded proteins, leading to ER stress and the unfolded protein response (UPR). This also affects the NF-κB pathway by preventing the degradation of its inhibitor, IκB. The synergy arises from Pifusertib's ability to block the pro-survival signals (p-Akt) that can be induced by Bortezomib, thereby pushing the cell towards apoptosis.

Caption: Combined signaling pathway of Pifusertib and Bortezomib.

Experimental Protocols

In Vitro Experimental Workflow

Caption: In Vitro Experimental Workflow.

1. Cell Culture

-

Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.[1]

-

Treat cells with varying concentrations of Pifusertib, Bortezomib, or the combination of both for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

3. Apoptosis Assay (Annexin V/PI Staining)

-

Treat cells with Pifusertib, Bortezomib, or the combination for the desired time (e.g., 24 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

4. Western Blot Analysis

-

Treat cells with Pifusertib, Bortezomib, or the combination for the desired time (e.g., 6 or 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-Akt (Ser473)

-

Total Akt

-

CHOP

-

Cleaved PARP

-

Cleaved Caspase-3

-

β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Xenograft Model Protocol

Caption: In Vivo Xenograft Experimental Workflow.

1. Animal Model

-

Use immunodeficient mice, such as SCID or NOD/SCID mice, which are suitable for establishing human tumor xenografts.

2. Cell Implantation

-

Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5 x 10^6 MM.1S cells) in a mixture of media and Matrigel into the flank of each mouse.

3. Tumor Growth and Randomization

-

Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (typically 5-10 mice per group):

-

Vehicle control

-

Pifusertib alone

-

Bortezomib alone

-

Pifusertib + Bortezomib combination

-

4. Drug Administration

-

Pifusertib: Administer orally (p.o.) at a dose of 12-16 mg/kg daily for 5 consecutive days, followed by 2 days off, for a total of 21 days.[1]

-

Bortezomib: Administer intravenously (i.v.) or subcutaneously (s.c.) at a clinically relevant dose and schedule (e.g., 0.25-0.5 mg/kg, twice weekly).[5]

-

For the combination group, administer both drugs according to their respective schedules.

5. Monitoring and Endpoint Analysis

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice.

-

Excise the tumors and measure their weight.

-

A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for markers of apoptosis like cleaved caspase-3 or proliferation like Ki-67).

-

Another portion of the tumor can be snap-frozen for western blot analysis of the target signaling pathways.

Conclusion

The combination of this compound and Bortezomib holds significant promise for the treatment of multiple myeloma and potentially other cancers with an activated PI3K/Akt pathway. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Researchers should optimize the specific concentrations, time points, and dosages for their particular cell lines and animal models. Careful analysis of the synergistic effects on cell viability, apoptosis, and the underlying signaling pathways will be crucial for advancing this therapeutic strategy towards clinical application.

References

- 1. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination with bortezomib enhances the antitumor effects of nanoparticle-encapsulated thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The proteasome inhibitor bortezomib acts differently in combination with p53 gene transfer or cytotoxic chemotherapy on NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Resensitising proteasome inhibitor-resistant myeloma with sphingosine kinase 2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. felixbio.cn [felixbio.cn]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with Pifusertib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifusertib hydrochloride, also known as TAS-117, is a potent and selective, orally active allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] It demonstrates high affinity for all three Akt isoforms, with IC50 values of 4.8 nM for Akt1, 1.6 nM for Akt2, and 44 nM for Akt3.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting Akt, this compound effectively blocks downstream signaling, leading to the induction of apoptosis and autophagy in cancer cells.[1][2][3] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell viability assays.

Mechanism of Action

This compound is an allosteric inhibitor, meaning it binds to a site on the Akt enzyme distinct from the ATP-binding pocket. This binding induces a conformational change in the kinase, preventing its phosphorylation and subsequent activation. The inhibition of Akt phosphorylation blocks the activation of downstream effector proteins, such as mTOR, and prevents the phosphorylation of pro-apoptotic proteins like BAD and the transcription factor FOXO1. This ultimately leads to cell cycle arrest and programmed cell death.